5-(3,4-dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and a piperidin-1-yl group. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclocondensation of appropriate pyridine and pyrimidine derivatives. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the pyrido[2,3-d]pyrimidine scaffold.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group can be accomplished through electrophilic aromatic substitution reactions. The piperidin-1-yl group can be introduced via nucleophilic substitution reactions using piperidine as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Biological Research: The compound is used in studies related to cell signaling pathways, enzyme inhibition, and receptor binding.
Industrial Applications: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inhibition of cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core, offering different biological activities.
Thieno[2,3-d]pyrimidines: These compounds contain a thiophene ring fused to the pyrimidine core, providing unique chemical properties.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group and the piperidin-1-yl group contributes to its potential as a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-15-7-6-13(12-16(15)27-2)14-8-9-21-18-17(14)19(25)23-20(22-18)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11H2,1-2H3,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUVYXXAFMCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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